- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Cas no 672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4)

672310-53-1 structure
Produktname:1,1'-Sulfonylbis2-(methylthio)ethane-13C4
CAS-Nr.:672310-53-1
MF:C6H14O2S3
MW:218.339777469635
CID:5236321
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,1'-Sulfonylbis2-(methylthio)ethane-13C4
-
- Inchi: 1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1
- InChI-Schlüssel: IMRNRNZPCBFCKC-PQVJJBODSA-N
- Lächelt: S(=O)(=O)([13CH2][13CH2]SC)[13CH2][13CH2]SC
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | S479679-10mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 10mg |
$1326.00 | 2023-05-17 | ||
TRC | S479679-2.5mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 2.5mg |
$414.00 | 2023-05-17 | ||
TRC | S479679-1mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 1mg |
$184.00 | 2023-05-17 | ||
TRC | S479679-5mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 5mg |
$798.00 | 2023-05-17 |
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Disodium sulfide Solvents: Acetone ; 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Methanol ; rt
3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
5.1 Solvents: Ethanol ; 30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Methanol ; rt
3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
5.1 Solvents: Ethanol ; 30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Referenz
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
3.1 Solvents: Ethanol ; 30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
3.1 Solvents: Ethanol ; 30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Referenz
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Referenz
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
2.1 Solvents: Ethanol ; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Solvents: Ethanol ; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Referenz
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Referenz
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Referenz
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Raw materials
- Ethanol-1,2-13C2, 2,2′-sulfonylbis-, 1,1′-dimethanesulfonate
- Ethyl Bromoacetate-1,2-13C2
- 2,2'-Thiobis(ethanol)-13C4
- 1,1′-Sulfonylbis[2-chloroethane-1,2-13C2]
- Acetic-13C2 acid, 2,2′-thiobis-, diethyl ester
- 2,2′-Sulfonylbis[ethanol-1,2-13C2]
- Sodium Methanethiolate (~20% in Water)
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Preparation Products
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Verwandte Literatur
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4) Verwandte Produkte
- 851978-01-3(methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate)
- 2171418-71-4(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 771582-01-5(6-(aminomethyl)-2,3-dihydro-1H-indol-2-one)
- 2353540-48-2(2-Cyclopropyl-2-methylpropanethioamide)
- 2228944-79-2(tert-butyl 3-1-(hydroxymethyl)cyclopropylmorpholine-4-carboxylate)
- 1803869-07-9(3-(Chloromethyl)-2-nitrophenylpropanal)
- 898416-28-9(N'-cyclopentyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide)
- 1270570-95-0(2-amino-2-(6-methoxypyridin-3-yl)propan-1-ol)
- 2034494-42-1(2-(2-Benzoxazolylthio)-1-[3-[(6-ethyl-5-fluoro-4-pyrimidinyl)oxy]-1-pyrrolidinyl]ethanone)
- 67092-67-5(ethyl 1-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
atkchemica
Gold Mitglied
CN Lieferant
Reagenz
